Nifurtimox-d4 -

Nifurtimox-d4

Catalog Number: EVT-1496520
CAS Number:
Molecular Formula: C₁₀H₉D₄N₃O₅S
Molecular Weight: 291.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nifurtimox-d4 is a deuterated derivative of nifurtimox, a compound primarily known for its use in the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. The incorporation of deuterium atoms into the nifurtimox molecule enhances its stability and can improve its pharmacokinetic properties, making it useful as an internal standard for quantifying nifurtimox in biological samples via gas chromatography and liquid chromatography coupled with mass spectrometry.

Source and Classification

Nifurtimox-d4 is classified as an antiparasitic agent. It is synthesized from the parent compound nifurtimox, which was originally developed for its trypanocidal activity. The deuterated form is particularly valuable in research settings where precise quantification of drug levels is required. Nifurtimox itself has been utilized not only for Chagas disease but also shows potential against other parasitic infections.

Synthesis Analysis

The synthesis of nifurtimox-d4 involves the strategic incorporation of deuterium atoms into the nifurtimox structure. The process typically includes:

  • Starting Materials: The synthesis begins with commercially available precursors of nifurtimox.
  • Deuteration Process: This can be achieved through various methods, including the use of deuterated solvents or reagents during the reaction steps.
  • Purification: Following synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product with high purity (≥99%) .

The synthesis pathway may vary slightly depending on specific laboratory protocols and available reagents.

Molecular Structure Analysis

Nifurtimox-d4 retains the core structure of nifurtimox but features deuterium atoms at specific positions. The molecular formula for nifurtimox-d4 is C_12H_10N_4O_5S, with the inclusion of deuterium resulting in a molecular weight increase due to the heavier isotopes.

  • Structural Data: The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the incorporation of deuterium and provide insights into its conformation.
Chemical Reactions Analysis

Nifurtimox-d4 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:

  • Reduction Reactions: Nifurtimox itself is known to undergo reduction in biological systems, leading to the formation of reactive metabolites that exert antiparasitic effects.
  • Mechanistic Studies: The deuterated version allows researchers to trace metabolic pathways more accurately due to the distinct NMR signals produced by deuterium, aiding in understanding its pharmacodynamics .
Mechanism of Action

The mechanism by which nifurtimox-d4 exerts its effects parallels that of nifurtimox. It primarily involves:

  • Formation of Reactive Species: Upon reduction within the parasite, nifurtimox-d4 generates reactive oxygen species that damage cellular components, leading to cell death.
  • Targeting Trypanosoma Cruzi: The compound disrupts critical metabolic processes within Trypanosoma cruzi, effectively inhibiting its growth and replication.

This mechanism highlights the importance of reactive intermediates formed during metabolism, which can be studied more effectively using deuterated compounds.

Physical and Chemical Properties Analysis

Nifurtimox-d4 exhibits several notable physical and chemical properties:

  • Melting Point: The melting point is typically consistent with that of nifurtimox but may vary slightly due to isotopic substitution.
  • Solubility: It is soluble in organic solvents commonly used in analytical chemistry, which facilitates its use in various laboratory applications.
  • Spectroscopic Characteristics: The presence of deuterium alters NMR spectra, providing unique peaks that assist in quantification and structural elucidation .
Applications

Nifurtimox-d4 serves several important roles in scientific research:

  • Internal Standard: It is used as an internal standard in quantitative analyses of nifurtimox levels in biological fluids, enhancing accuracy in pharmacokinetic studies.
  • Research Tool: The compound aids in mechanistic studies involving drug metabolism and action against parasitic infections.
  • Potential Therapeutic Insights: Research utilizing nifurtimox-d4 may uncover new therapeutic applications or enhance existing treatments for parasitic diseases.
Introduction to Nifurtimox-d4

Chemical Structure and Isotopic Labeling Characteristics

Nifurtimox-d4 (chemical formula: C10H9D4N3O5S; molecular weight: 291.32 g/mol) is a deuterium-labeled isotopologue of the antiprotozoal agent nifurtimox. Its structure features four deuterium atoms (D) strategically incorporated at the methyl group and adjacent carbon atoms of the thiomorpholine ring – specifically at the C-2 and C-6 positions of the saturated heterocycle. This deuteration replaces all four hydrogen atoms at these sites, resulting in a symmetric CD2 group at each position [3] [5] [7]. The core pharmacophore – the (E)-configuration hydrazone linking the 5-nitrofuran moiety – remains identical to the non-deuterated parent compound [1] [8]. The IUPAC name is 3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d4, reflecting the deuteration sites [7].

The primary synthetic route involves modifying the original nifurtimox synthesis pathway. Deuterium incorporation typically occurs early by using [2H]-labeled precursors, such as deuterated propylene oxide or deuterated mercaptoethanol, during the formation of the thiomorpholine-1,1-dioxide ring system. Subsequent condensation with 5-nitrofuran-2-carbaldehyde yields Nifurtimox-d4 [1]. The isotopic purity of commercially available Nifurtimox-d4 typically exceeds 98%, ensuring minimal contribution from unlabeled species (13C or 2H isotopologues) during mass spectrometric detection [3] [7].

Spectroscopically, Nifurtimox-d4 exhibits distinct characteristics compared to nifurtimox:

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum shows a significant decrease in signal intensity (or absence) corresponding to the protons at the 2- and 6-positions of the thiomorpholine ring (~δ 3.0-3.8 ppm). Signals for the methyl group (CHD2) appear as a quintet or broadened singlet due to coupling with deuterium (I=1) [5].
  • Mass Spectrometry (MS): The molecular ion [M+H]+ for Nifurtimox-d4 appears at m/z 292, shifted +4 Da compared to nifurtimox (m/z 288). Fragmentation patterns are largely conserved, but key fragments involving the thiomorpholine ring exhibit corresponding mass shifts (+4 Da for fragments retaining all deuterons, or +2/+3 Da for fragments losing part of the labeled moiety) [3] [7].

Table 1: Key Physicochemical Properties of Nifurtimox-d4 vs. Nifurtimox

PropertyNifurtimox-d4NifurtimoxAnalytical Significance
Molecular FormulaC10H9D4N3O5SC10H13N3O5SDistinct molecular weight for MS detection
Molecular Weight (g/mol)291.32287.29+4 Da mass shift
Deuteration SitesThiomorpholine C-2 & C-6 (CD2 groups)None (CH2 groups)Maintains core structure; labels metabolically stable positions
Major MS [M+H]+m/z 292m/z 288Clear separation in mass detectors
Isotopic PurityTypically ≥ 98%N/AMinimizes interference from unlabeled species
Log P/DpH7.4Similar to Nifurtimox (~2.1) [1]~2.1 [1]Ensures co-elution in chromatographic systems
Chromatographic RetentionNearly identical to NifurtimoxReferenceEssential for co-elution as internal standard

Role as an Internal Standard in Analytical Chemistry

Nifurtimox-d4 serves as an indispensable isotope-labeled internal standard (IS) in the quantitative bioanalysis of nifurtimox, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its effectiveness stems from its near-identical physicochemical properties to nifurtimox, coupled with a distinct mass difference detectable by mass spectrometers [3] [7].

Mechanism of Action:

  • Sample Preparation Co-Processing: Nifurtimox-d4 is spiked into biological samples (plasma, serum, urine, tissue homogenates) at a known concentration before any extraction steps (protein precipitation, liquid-liquid extraction, solid-phase extraction).
  • Compensation for Variability: Throughout sample preparation, chromatography, and ionization in the MS source, Nifurtimox-d4 experiences nearly identical chemical and physical behaviors as the native nifurtimox. Any losses during extraction, matrix effects suppressing ionization, or variations in injection volume affect both compounds proportionally.
  • Mass Spectrometric Differentiation: The +4 Da mass difference allows the mass spectrometer to monitor the analyte (nifurtimox, m/z 288 → fragment) and the IS (Nifurtimox-d4, m/z 292 → analogous fragment) simultaneously but distinctly within the same analytical run.
  • Quantitative Correction: The ratio of the peak area (or height) of nifurtimox to the peak area of Nifurtimox-d4 is calculated. This ratio corrects for the procedural variations mentioned above. The concentration of nifurtimox in the sample is determined by comparing this ratio to a calibration curve generated from standards containing known concentrations of nifurtimox and a fixed concentration of Nifurtimox-d4.

Critical Advantages:

  • Minimized Matrix Effects: Biological matrices contain components that can suppress or enhance analyte ionization in the MS source. Because Nifurtimox-d4 co-elutes with nifurtimox, it experiences the same matrix effects at the same time, allowing the IS ratio to correct for these interferences significantly improving accuracy and precision [7].
  • Compensation for Extraction Efficiency: Variations in recovery during sample clean-up are corrected for by the IS, as its recovery mirrors that of the analyte.
  • Correction for Instrumental Drift: Fluctuations in MS sensitivity or HPLC pump performance during a batch run are mitigated because both analyte and IS signals are affected similarly within the same injection.
  • Metabolic Stability: The deuteration at the thiomorpholine ring positions (C-2 and C-6) is chosen because these sites are generally not primary sites of metabolic attack in nifurtimox. While nifurtimox undergoes extensive metabolism via nitroreduction and ring opening [1] [10], the specific hydrogens replaced by deuterium in Nifurtimox-d4 are not directly involved in major phase I metabolic pathways. This ensures the IS itself is not converted into a compound that could interfere with the analyte signal and remains chemically distinct from potential metabolites of nifurtimox [3] [7].

Table 2: Applications and Performance of Nifurtimox-d4 as an Internal Standard

Application AreaBiological MatrixKey Performance Metrics Attained Using Nifurtimox-d4 ISSignificance
Pharmacokinetic (PK) StudiesHuman/Animal Plasma, SerumHigh accuracy (85-115%), precision (RSD <15%), Lower LLOQ (1-5 ng/mL) [3] [7]Enables reliable measurement of drug concentration-time profiles
Bioequivalence StudiesHuman PlasmaReduced inter-subject variability in assay resultsCritical for comparing generic vs. innovator formulations
Metabolic Stability AssessmentLiver Microsomes, HepatocytesAccurate quantification of parent drug depletionPredicts in vivo clearance and drug-drug interaction potential
Drug-Drug Interaction StudiesPlasmaPrecise quantitation amidst complex metabolic backgroundsDetects changes in nifurtimox exposure due to co-administered drugs
Therapeutic Drug Monitoring (TDM)Patient PlasmaRobustness against variable patient matricesPotential for individualized dosing optimization

Historical Development and Regulatory Recognition

The development of Nifurtimox-d4 is intrinsically linked to the history of nifurtimox itself and the evolving demands of modern bioanalytical science.

Origin of Nifurtimox: Nifurtimox (BAY 2502) was first synthesized and launched by Bayer AG in 1967 as a treatment for Chagas disease caused by Trypanosoma cruzi [1] [8]. Its complex structure, featuring a nitrofuran pharmacophore linked via a hydrazone bridge to a thiomorpholine-1,1-dioxide ring, presented challenges for analytical quantification in biological systems, especially given its relatively low therapeutic concentrations and extensive metabolism [1] [2] [10].

Emergence of Deuterated Standards: As LC-MS/MS became the gold standard for sensitive and specific bioanalysis in drug development (late 1990s/early 2000s), the need for stable isotope-labeled internal standards grew. Deuterated analogs, like Nifurtimox-d4, offered the ideal solution for compounds like nifurtimox due to their near-perfect mimicry of chemical behavior. The synthesis of deuterated nifurtimox analogs ([3H]nifurtimox, [35S]nifurtimox) for pharmacological studies dates back several decades [1], paving the way for non-radioactive deuterated versions like Nifurtimox-d4 and Nifurtimox-d8 for analytical use [1] [3]. Nifurtimox-d4, specifically deuterated at metabolically stable positions on the thiomorpholine ring, emerged as the preferred IS for routine bioanalysis due to its synthetic feasibility and optimal performance.

Regulatory Recognition: Regulatory authorities like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly endorse the use of stable isotope-labeled internal standards (SIL-IS) in bioanalytical method validation for regulated studies (e.g., pharmacokinetics, bioequivalence). While specific approval of Nifurtimox-d4 as a compound isn't granted like a drug, its use is implicitly recognized and expected in regulatory submissions involving nifurtimox quantification. This is reflected in key guidance documents:

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018): Explicitly states that "stable isotope-labeled analogs of the analyte are the most desirable ISs for LC-MS/MS assays" because they "closely mimic the analyte during sample preparation and LC-MS analysis" [3] [7].
  • EMA Guideline on Bioanalytical Method Validation (2011/2015): Similarly emphasizes the superiority of SIL-IS, noting they "are the first choice" as they "behave most similarly to the analyte".

The availability of Nifurtimox-d4 from certified chemical suppliers (e.g., MedChemExpress, LGC Standards, Veeprho) under cGMP (Current Good Manufacturing Practice) or equivalent quality guidelines ensures its suitability for use in regulated bioanalytical studies supporting drug approval submissions (e.g., New Drug Applications - NDAs) for nifurtimox products [3] [5] [7]. Its critical role in generating reliable pharmacokinetic data was instrumental in the FDA's accelerated approval of nifurtimox (Lampit®) for pediatric Chagas disease in 2020 [8].

Table 3: Timeline of Nifurtimox-d4 Development and Implementation

Time PeriodMilestoneSignificance
1967Launch of Nifurtimox (Bayer 2502) for Chagas disease [1] [8]Established the parent drug requiring advanced analytical methods
1970s-1980sSynthesis of radiolabeled Nifurtimox (e.g., [3H], [35S]) for research [1]Demonstrated feasibility of labeling; used in early ADME studies
Late 1990s/Early 2000sRise of LC-MS/MS in bioanalysis; Increased demand for SIL-ISCreated technological need for compounds like Nifurtimox-d4
~2000s-2010sDevelopment & Commercialization of Nifurtimox-d4 by specialty chemical suppliers [3] [5]Made high-purity IS readily available for pharmaceutical R&D
2011/2015/2018EMA & FDA Guidance documents formalizing preference for SIL-ISProvided regulatory foundation for Nifurtimox-d4 use in regulated studies
2020FDA Accelerated Approval of Nifurtimox (Lampit®) for Pediatrics [8]Nifurtimox-d4 supported PK studies in the approval dossier
Present (2025)Routine use in Nifurtimox PK, BE, TDM, and metabolism studies globallyStandard tool ensuring data quality and regulatory compliance

Listed Compounds: Nifurtimox-d4, Nifurtimox, Thiomorpholine-1,1-dioxide, 5-Nitrofuran-2-carbaldehyde.

Properties

Product Name

Nifurtimox-d4

Molecular Formula

C₁₀H₉D₄N₃O₅S

Molecular Weight

291.32

Synonyms

3-Methyl-N-[(5-nitro-2-furanyl)methylene]-4-thiomorpholinamine-d4 1,1-Dioxide; 4-(5-Nitrofurfurylideneamino)-3-methylthiomorpholine-d4 1,1-Dioxide; BAY 2502-d4; Bayer 2502-d4; Lampit-d4; (+/-)-Nifurtimox-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.